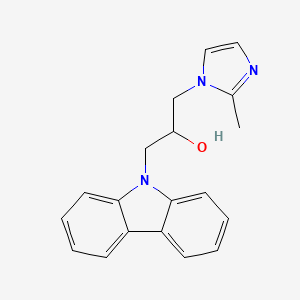

1-Carbazol-9-yl-3-(2-methyl-imidazol-1-yl)-propan-2-ol

Description

1-Carbazol-9-yl-3-(2-methyl-imidazol-1-yl)-propan-2-ol (CAS: 301160-15-6) is a synthetic compound featuring a carbazole moiety linked via a propan-2-ol backbone to a 2-methylimidazole group. The presence of the 2-methylimidazole substituent may influence electronic properties, solubility, and binding affinity, making this compound distinct among carbazole-based analogs.

Properties

IUPAC Name |

1-carbazol-9-yl-3-(2-methylimidazol-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c1-14-20-10-11-21(14)12-15(23)13-22-18-8-4-2-6-16(18)17-7-3-5-9-19(17)22/h2-11,15,23H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOVWJRFTONHEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Carbazol-9-yl-3-(2-methyl-imidazol-1-yl)-propan-2-ol is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 294.39 g/mol. The compound features a carbazole moiety fused with an imidazole ring, contributing to its unique electronic properties and solubility characteristics, which enhance its reactivity in biological systems .

Research indicates that this compound exhibits various mechanisms of action, particularly in anticancer activity:

- Inhibition of Cell Proliferation : The compound has shown significant inhibition of cell proliferation in various cancer cell lines, including the A549 human lung cancer cell line, with an IC50 value of approximately 9 μM. This inhibition is associated with alterations in cell morphology and migration capabilities .

- Cell Cycle Arrest : Studies reveal that this compound induces G2/M phase cell cycle arrest, leading to cellular senescence and apoptosis. This effect is crucial for its potential use as an anticancer agent .

- Reactive Oxygen Species (ROS) Induction : The compound appears to induce ROS production, which is linked to the activation of apoptotic pathways in cancer cells .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 1-Carbazol-9-yl-3-(1H-imidazol-1-yl)-propan-2-ol | Structure | Lacks methyl group affecting reactivity |

| 3,6-Dichloro-9H-carbazole | Structure | Simpler structure without imidazole; used as synthesis intermediate |

| 1-Carbazol-9-yloxy-propan-2-amines | Structure | Contains ether functionality; different reactivity profile |

The presence of both the dichloro-substituted carbazole and the imidazole ring in 1-Carbazol-9-yl-3-(2-methyl-imidazol-1-y)-propan -2 -ol enhances its potential applications in pharmaceutical and material science fields .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Anticancer Activity : In vitro studies demonstrated that treatment with 1-Carbazol-9-yl-3-(2-methyl-imidazol-1-y)-propan -2 -ol resulted in a significant reduction in viability among cancer cell lines such as A549 and HepG2. The observed IC50 values were indicative of its strong anticancer properties .

- Antimicrobial Properties : Preliminary investigations suggest that this compound may exhibit antimicrobial activity, although further studies are required to elucidate the specific mechanisms and efficacy against various pathogens.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the propan-2-ol-carbazole backbone but differ in substituents, leading to variations in physicochemical and biological properties:

*Molecular weight calculated based on formula.

Key Observations:

- Substituent Impact on Lipophilicity: The dipropylamino analog (LogP=6.23) is significantly more lipophilic than the 2-methylimidazole derivative (estimated LogP ~4–5), suggesting differences in membrane permeability and bioavailability.

- Structural Complexity : Bis-carbazole derivatives (e.g., ) exhibit dual aromatic systems, which may enhance π-π stacking but reduce solubility.

Pharmacological and Analytical Data

- The 2-methylimidazole group may similarly target imidazoline receptors .

- LCMS Profiles: Analogs with benzimidazole substituents (e.g., m/z=410 ) show longer retention times (Rt=1.05–1.19 min) compared to morpholino derivatives (Rt=0.67 min), indicating higher hydrophobicity. The target compound’s retention behavior may align with these trends.

Q & A

Q. What are the optimal synthetic routes for 1-Carbazol-9-yl-3-(2-methyl-imidazol-1-yl)-propan-2-ol, and what critical reaction conditions must be controlled?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the carbazole core via condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

- Step 2 : Introduction of the 2-methylimidazole group via nucleophilic substitution or coupling reactions (e.g., using 2-methylimidazole and a halogenated intermediate).

- Step 3 : Attachment of the propan-2-ol side chain through alkylation or epoxide ring-opening reactions.

Critical conditions include temperature control (e.g., 80–120°C for imidazole coupling), pH adjustments for nucleophilic substitutions, and inert atmospheres to prevent oxidation. Catalysts like potassium carbonate or palladium complexes may enhance yields .

Q. How can X-ray crystallography resolve the molecular structure of this compound, and what software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key steps:

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) to measure intensities.

- Structure Solution : Employ direct methods (SHELXD) or Patterson techniques for phase determination.

- Refinement : Refine atomic coordinates and displacement parameters using SHELXL , which handles anisotropic displacement and hydrogen bonding networks. For macromolecular applications, OLEX2 provides a workflow-driven interface for structure validation and visualization .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Antimicrobial Activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi, with MIC (minimum inhibitory concentration) determination.

- Anticancer Potential : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC50 values).

- Mechanistic Studies : Fluorescence-based assays (e.g., DNA intercalation studies) or enzyme inhibition assays (e.g., topoisomerase II) to probe interactions. The carbazole moiety may intercalate DNA, while the imidazole group could target metalloenzymes .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data refinement, particularly with twinned crystals or low-resolution data?

- Methodological Answer :

- Twinning : Use SHELXL 's

TWINandBASFcommands to model twin laws and refine scale factors. - Low-Resolution Data : Apply restraints (e.g., similarity of ADP values for adjacent atoms) and validate with R-free cross-validation.

- Validation Tools : Check for outliers in the Ramachandran plot (using OLEX2 ) and ensure hydrogen-bonding networks are chemically plausible .

Q. What strategies are effective in comparing the bioactivity of this compound with structurally similar derivatives to identify SAR?

- Methodological Answer :

- SAR Workflow :

Synthesize derivatives with modifications (e.g., substituents on carbazole or imidazole).

Test bioactivity across standardized assays (e.g., MIC, IC50).

Use multivariate analysis (e.g., PCA or CoMFA) to correlate structural features (e.g., logP, H-bond donors) with activity.

- Example : A 3,6-dichloro substitution on carbazole (as in ) enhances lipophilicity, improving membrane permeability and antimicrobial potency .

Q. What computational methods can predict interactions between this compound and biological targets, and how should models be validated?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model binding poses in target proteins (e.g., cytochrome P450 or kinase domains).

- MD Simulations : Run 100-ns molecular dynamics simulations (e.g., GROMACS ) to assess binding stability and free energy (MM-PBSA calculations).

- Validation : Compare computational results with experimental data (e.g., SPR binding kinetics or mutagenesis studies). For instance, imidazole coordination to heme iron in CYP450 could explain metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.